molecular formula C10H12O3 B1351237 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol CAS No. 499770-81-9

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

Cat. No. B1351237
M. Wt: 180.2 g/mol
InChI Key: OCQQJECVNGTFNT-UHFFFAOYSA-N
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Description

“3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of “3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol” can be represented by the InChI code: 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 . This indicates the presence of a benzodioxepin ring in the structure.


Physical And Chemical Properties Analysis

“3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol” is a solid under normal conditions . The compound’s InChI key is CBXMULHQEVXJDI-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Biological Properties : The compound and its analogs have been synthesized through various chemical routes, highlighting their significance in biological applications. For instance, derivatives of 3,4-dihydro-2H-1,5-benzodioxepine exhibit adrenergic stimulant properties and bronchial dilator activity, also showing potential as antifungal agents (Damez et al., 2001). Moreover, the synthesis of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin has been achieved, providing insight into their chemical and spectroscopic properties (Rosnati & Marchi, 1962).

Molecular Modifications and Anticancer Potential : Modifications at the molecular level of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol derivatives have been investigated for their potential anticancer activities. For example, medium benzene-fused oxacycles with 5-fluorouracil moieties have shown significant antiproliferative activities and apoptosis induction in breast cancer cells (Saniger et al., 2003).

Structural and Conformational Studies

Crystal Structure Analysis : The crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid revealed a skew (twisted half-chair) molecular conformation, providing insights into the structural dynamics of these compounds (Steward et al., 1973).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding eye contact and wearing protective clothing . In case of accidental ingestion, it’s advised not to induce vomiting and to seek medical attention immediately .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,11H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQQJECVNGTFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383514
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

CAS RN

499770-81-9
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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